Differentiation from 3-Methylbenzylsulfanyl Analog
The most structurally proximal analog with a publicly listed catalog entry from a recognized vendor is 4-(4-(4-chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine (Sigma-Aldrich L286052), which differs from CAS 498546-33-1 solely by a methyl group at the meta position of the benzylsulfanyl ring . In the antimycobacterial SAR landscape of 1,2,4-triazole-3-benzylsulfanyl derivatives, benzyl ring substitution pattern is a primary driver of MIC variation, with the presence, position, and electronic nature of substituents shifting MIC values across the 32–>1000 µmol/L range against Mycobacterium tuberculosis [1]. No direct head-to-head comparison between these two compounds has been published; therefore, any assumption of equivalent potency is unsupported by quantitative data.
| Evidence Dimension | Structural identity of benzylsulfanyl substituent |
|---|---|
| Target Compound Data | Unsubstituted benzylsulfanyl group |
| Comparator Or Baseline | 3-Methylbenzylsulfanyl analog (Sigma-Aldrich L286052) |
| Quantified Difference | Presence vs. absence of a meta-methyl group; no comparative bioactivity data available |
| Conditions | Catalog compound comparison; no shared assay data |
Why This Matters
For a researcher requiring the exact unsubstituted benzylsulfanyl congener to probe a specific SAR hypothesis or to serve as a negative control against methyl-substituted analogs, only CAS 498546-33-1 satisfies the structural specification; the 3-methylbenzyl analog introduces an additional steric and lipophilic element that alters target engagement potential.
- [1] Klimešová, V., Zahajská, L., Waisser, K., Kaustová, J., & Möllmann, U. (2004). Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco, 59(4), 279–288. View Source
